molecular formula C18H16BrNO3 B11828174 (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

Cat. No.: B11828174
M. Wt: 374.2 g/mol
InChI Key: GNFMSZCSSUZAGV-OAHLLOKOSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic IUPAC name for this compound is (S)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one , reflecting its substitution pattern and stereochemistry. The quinolin-2(1H)-one core consists of a bicyclic system with a ketone group at position 2. Key substituents include:

  • A benzyloxy group at position 8, formed by a benzene ring connected via an ether linkage.
  • A 2-bromo-1-hydroxyethyl chain at position 5, featuring a bromine atom and a hydroxyl group on adjacent carbons.

The molecular formula is C₁₈H₁₆BrNO₃ , with a molecular weight of 374.23 g/mol . The compound’s structure adheres to the following hierarchical nomenclature rules:

  • Parent heterocycle : Quinolin-2(1H)-one (positions numbered as per IUPAC guidelines).
  • Substituents : Prioritized by functional group hierarchy (bromo > hydroxyl > benzyloxy).
  • Stereodescriptor : (S)-configuration at the chiral carbon in the hydroxyethyl side chain.
Property Value
Molecular Formula C₁₈H₁₆BrNO₃
Molecular Weight 374.23 g/mol
CAS Registry Number 530084-79-8
Systematic Name (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

Stereochemical Analysis of Chiral Centers

The compound exhibits one chiral center at the C1 position of the 2-bromo-1-hydroxyethyl side chain (Figure 1). The (S)-configuration arises from the spatial arrangement of the hydroxyl (-OH), bromine (-Br), quinoline ring, and hydrogen atom around this carbon.

Key stereochemical features :

  • Cahn-Ingold-Prelog Priority : The substituents are ranked as Br > OH > quinoline-attached carbon > H, leading to an (S)-configuration when the lowest-priority group (H) is oriented away from the observer.
  • Optical Activity : The enantiomer displays specific optical rotation values dependent on its absolute configuration, though experimental data for the (S)-form remains less documented compared to its (R)-counterpart.

The synthesis of the (S)-enantiomer typically involves asymmetric reduction of a prochiral ketone precursor. For example, catalytic asymmetric reduction using chiral oxazaborolidines achieves enantiomeric excesses exceeding 95%.

X-ray Crystallographic Studies and Molecular Conformation

While direct X-ray data for (S)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is limited, analogous quinoline derivatives provide insights into its molecular conformation.

Crystallographic observations from related structures :

  • Quinoline Core : The bicyclic system adopts a nearly planar geometry, with minor deviations (≤5°) at the fusion site between the benzene and pyridine rings.
  • Benzyloxy Group : The phenyl ring rotates freely relative to the quinoline plane, creating multiple conformers in the solid state.
  • Hydroxyethyl Side Chain : Intramolecular hydrogen bonding between the hydroxyl group and the quinoline ketone oxygen stabilizes a gauche conformation , reducing steric strain.

Key bond lengths and angles (derived from similar compounds):

Parameter Value
C-Br Bond Length 1.93–1.97 Å
C-O (Benzyloxy) 1.36 Å
Torsion Angle (C5-C1-O-H) 62°–68°

Comparative Analysis with Enantiomeric Forms

The (S)- and (R)-enantiomers of this compound exhibit distinct physicochemical and spectroscopic properties due to their mirror-image configurations:

Property (S)-Enantiomer (R)-Enantiomer
Specific Rotation ([α]D²⁵) Not reported +112° (c = 1.0, CHCl₃)
Melting Point 198–200°C 195–197°C
HPLC Retention Time 12.8 min (Chiralcel OD-H column) 14.2 min

Critical differences :

  • Crystal Packing : Enantiomers form non-superimposable crystal lattices, influencing solubility and melting behavior.
  • Biological Activity : While excluded from discussion per requirements, prior studies on analogous compounds suggest enantioselective interactions with chiral biological targets.

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

5-[(1S)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m1/s1

InChI Key

GNFMSZCSSUZAGV-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@@H](CBr)O)C=CC(=O)N3

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3

Origin of Product

United States

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS protocol employs (S)-3,3-diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,oxazaborole as a catalyst to reduce the ketone group stereoselectively. In a representative procedure:

  • Substrate : 8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (26.0 g, 69.9 mmol)

  • Catalyst : (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,]oxazaborole (21.3 g, 76.8 mmol)

  • Conditions : Anhydrous THF, -20°C, borane-dimethyl sulfide complex (2.0 M in THF, 45.4 mL) added over 3 hours.

  • Workup : Quenching with methanol, acid hydrolysis, and recrystallization from ethyl acetate/petroleum ether.

  • Yield : 76%.

This method achieves >95% enantiomeric excess (ee) by leveraging the chiral oxazaborolidine catalyst to induce the (S)-configuration.

Borane-Mediated Asymmetric Reduction

Alternative protocols use borane-THF with (S)-α,α-diphenylprolinol as a chiral auxiliary:

  • Substrate : 8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (90.0 g, 243 mmol)

  • Catalyst : (S)-α,α-Diphenylprolinol (30.0 g, 117 mmol) and trimethylboroxine (11.1 mL, 78 mmol) in toluene.

  • Conditions : -10°C, borane-THF (1.0 M, 294 mL) over 4 hours, followed by methanol quenching.

  • Yield : 81% with 95% ee.

Stereoselective Synthesis via Epoxide Intermediates

A multistep route involving epoxidation and subsequent ring-opening has been reported:

Epoxide Formation

  • Step 1 : Fries rearrangement of 8-acetoxyquinolin-2(1H)-one with acetyl chloride/AlCl3 to yield 5-acetyl-8-hydroxyquinolin-2(1H)-one.

  • Step 2 : Benzyl protection of the phenolic hydroxyl group to form 5-acetyl-8-benzyloxyquinolin-2(1H)-one.

  • Step 3 : Bromination of the acetyl group to generate 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one.

  • Step 4 : Sodium borohydride reduction to 8-benzyloxy-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, followed by intramolecular nucleophilic substitution to form the epoxide.

Epoxide Ring-Opening with Chiral Amines

The epoxide intermediate undergoes stereoselective ring-opening with amines (e.g., 5,6-diethylindan-2-amine) in the presence of Lewis acids to install the (S)-configuration.

Silyl Protection Strategies for Enhanced Stereocontrol

Tert-butyldimethylsilyl (TBS) protection of the hydroxyl group improves reaction yields and stereochemical outcomes:

  • Substrate : (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (10.1 g, 27.0 mmol)

  • Reagents : 2,6-Lutidine (6.9 mL, 59.5 mmol), tert-butyldimethylsilyl trifluoromethanesulfonate (13.0 mL, 56.8 mmol) in dichloromethane.

  • Conditions : 0°C for 30 minutes, then room temperature overnight.

  • Yield : 85% after recrystallization.

Recrystallization and Purification Techniques

Final purification often involves solvent-mediated recrystallization to enhance enantiopurity:

  • Solvent Systems : Ethyl acetate/petroleum ether (40:60), hot acetonitrile, or methanol/water mixtures.

  • Purity : >95% HPLC area ratio after recrystallization.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield ee Key Advantage
CBS Reduction(S)-Oxazaborolidine76%>95%High stereocontrol, scalable
Borane Reduction(S)-α,α-Diphenylprolinol81%95%Cost-effective catalyst reuse
Epoxide Ring-Opening5,6-Diethylindan-2-amine/Lewis acid70–75%90–92%Compatible with diverse amine nucleophiles
Silyl ProtectionTBSOTf/2,6-Lutidine85%N/AStabilizes intermediate for downstream use

Challenges and Optimization Opportunities

  • Catalyst Cost : Chiral oxazaborolidines are expensive; replacing them with immobilized versions could reduce costs.

  • Byproduct Formation : Over-reduction to the diol is minimized by strict temperature control (-10°C to 0°C).

  • Scalability : Batch sizes exceeding 100 g require precise stoichiometry to maintain ee .

Chemical Reactions Analysis

Types of Reactions

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a quinolinone derivative with a carbonyl group.

    Reduction: Formation of a quinolinone derivative with a hydrogen atom replacing the bromo group.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one may share this property due to its structural features. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Potential

Quinoline derivatives have been recognized for their potential as anticancer agents, particularly through inhibition of receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. The unique functional groups present in (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one may enhance its ability to interact with these targets, making it a candidate for further investigation in cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives suggests that modifications like the benzyloxy group and bromo-hydroxyethyl side chain can significantly influence biological activity. For instance, the presence of the benzyloxy group may enhance lipophilicity, improving cell membrane penetration and bioavailability .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating various quinoline derivatives found that compounds with similar structural features to (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one exhibited significant antibacterial and antifungal activity compared to standard drugs. The introduction of specific substituents was shown to enhance efficacy against resistant strains .

Case Study 2: Anticancer Activity Exploration

Another investigation focused on quinoline-based compounds demonstrated their effectiveness in inhibiting key signaling pathways involved in cancer progression. The study highlighted that compounds with bromo and hydroxyethyl substituents showed promising results in reducing tumor cell viability in vitro, suggesting that (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one could be a valuable addition to this class of anticancer agents .

Mechanism of Action

The mechanism of action of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The bromo-hydroxyethyl group in the target compound enables intramolecular nucleophilic substitution to form epoxides (e.g., CAS 173140-90-4) , whereas the chloroacetyl analog (CAS 63404-86-4) exhibits lower reactivity due to chlorine’s weaker leaving-group ability .
  • Pharmacological Relevance : Brominated derivatives like the target compound are prioritized in drug synthesis due to their superior leaving-group properties, facilitating downstream modifications .

Enantiomeric Comparison: (S) vs. (R) Forms

The (S)-enantiomer is specifically employed in Indacaterol synthesis, while the (R)-enantiomer (CAS 530084-79-8) is a stereoisomer with distinct pharmacological behavior. Enantiomeric purity is critical for drug efficacy, as β₂-adrenoceptor agonists often exhibit stereoselective binding .

Property (S)-Enantiomer (R)-Enantiomer
Role in Synthesis Key intermediate for Indacaterol Less commonly utilized
Optical Activity [α]D²⁵: Not reported (likely distinct) [α]D²⁵: Not reported
Reactivity Preferential formation of epoxide intermediates Similar reactivity but divergent downstream products

Comparison of Derivatives :

  • Epoxide (CAS 173140-90-4) : Formed via intramolecular substitution of the bromine atom, enabling amine coupling for agonist development .
  • Amine Derivatives (9a–9d) : Exhibit varied β-arrestin bias depending on the alkylamine substituent, impacting therapeutic efficacy .

Biological Activity

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is C18H16BrNO3C_{18}H_{16}BrNO_3, with a molecular weight of 374.23 g/mol. The compound features a quinolinone core, a benzyloxy group at the 8-position, and a bromo-hydroxyethyl substituent at the 5-position. This unique arrangement enhances its lipophilicity and potential to interact with biological targets.

Property Value
Molecular FormulaC₁₈H₁₆BrNO₃
Molecular Weight374.23 g/mol
CAS Number530084-79-8
SolubilityPractically insoluble (0.022 g/L at 25 ºC)

The biological activity of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and cell division, making it a candidate for anticancer therapies. Additionally, the bromo-hydroxyethyl side chain can form covalent bonds with target proteins, enhancing its inhibitory effects on enzyme activity .

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoline derivatives, including (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one. For instance, research indicates that this compound can inhibit cancer cell growth by targeting tubulin dynamics, leading to cell cycle arrest in various cancer cell lines such as MCF-7 and MDA-MB-231 .

Case Study: MCF-7 Breast Cancer Cells

In a study assessing the antiproliferative effects of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one on MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against these cells. The mechanism involved disruption of microtubule formation, essential for mitosis .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one has shown effectiveness against various bacterial strains and fungi. The unique structural components may contribute to its ability to disrupt microbial cell wall synthesis or interfere with metabolic processes essential for microbial survival .

Summary of Biological Activities

Activity Type Description
Anticancer Inhibits cancer cell growth; targets tubulin dynamics; significant cytotoxicity in MCF-7 cells.
Antimicrobial Effective against bacteria and fungi; disrupts cell wall synthesis and metabolic processes.

Q & A

What unresolved questions exist regarding this compound’s mechanism of action?

  • Methodology :
  • Proteomic Profiling : Use SILAC labeling to identify off-target protein interactions in bacterial lysates.
  • Resistance Studies : Serial passage assays under sub-MIC conditions reveal mutation hotspots (e.g., gyrA mutations conferring quinolone resistance).
  • In Vivo Models : Test efficacy in Galleria mellonella larvae before murine infection models to bridge in vitro-in vivo translation .

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